

# Application Notes and Protocols for In Vivo Administration of Foretinib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Foretinib*

Cat. No.: *B612053*

[Get Quote](#)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and administration of **Foretinib** (also known as GSK1363089) for in vivo animal research. The protocols are based on established preclinical studies and are intended to ensure safe and effective experimental outcomes.

## Core Principles and Considerations

**Foretinib** is a potent, orally available multi-kinase inhibitor targeting key receptor tyrosine kinases involved in tumorigenesis and angiogenesis, including MET, VEGFR2, RON, AXL, and TIE-2.<sup>[1][2]</sup> When designing in vivo studies, it is crucial to consider the animal model, tumor type, and experimental endpoints to determine the optimal dosage, vehicle, and administration schedule.

## Recommended Dosage and Administration

The effective dosage of **Foretinib** in preclinical animal models, particularly mice, has been shown to vary depending on the cancer type and the specific research goals. Dosages generally range from 6 mg/kg to 100 mg/kg, administered orally.

## Data Summary of In Vivo Foretinib Dosages

Animal Model	Cancer Type	Dosage	Administration Route	Vehicle	Treatment Schedule	Key Findings
Nude Mice	Triple-Negative Breast Cancer (MDA-MB-231 xenograft)	15 or 50 mg/kg/day	Intragastric gavage	15% hydroxypropyl- $\beta$ -cyclodextrin aqueous solution	Daily for 18 days	Dose-dependent tumor growth inhibition. <a href="#">[3]</a>
Athymic Nude Mice	Ovarian Cancer (SKOV3ip1 and HeyA8 xenografts)	30 mg/kg/day	Oral	1% hydroxypropyl methylcellulose, 0.2% sodium lauryl sulfate	6 days/week for 16-21 days	Significant reduction in tumor weight and number of metastatic nodules. <a href="#">[4]</a>
Nude Mice	Gastric Cancer (MKN-45 xenograft)	6 or 10 mg/kg/day	Oral	1% hydroxypropyl methylcellulose, 0.2% sodium lauryl sulfate, 98.8% water	Daily for 21 days	Inhibition of tumor growth. <a href="#">[1]</a> <a href="#">[2]</a>
Nude Mice	Gastric Cancer (MKN-45 xenograft)	30 mg/kg	Oral	1% hydroxypropyl methylcellulose, 0.2% sodium lauryl	Every other day for 42 days	Inhibition of tumor growth. <a href="#">[1]</a> <a href="#">[2]</a>

sulfate,  
98.8%  
water

Athymic Nude Mice	Melanoma (B16F10 tumor cells)	30 or 100 mg/kg	Oral gavage	Not specified	Once daily	Dose- dependent tumor growth inhibition. <a href="#">[5]</a>
----------------------	--	--------------------	----------------	------------------	------------	---

## Experimental Protocols

### Protocol 1: Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of **Foretinib** in a subcutaneous xenograft mouse model.

Materials:

- **Foretinib** (GSK1363089)
- Vehicle solution (e.g., 15% hydroxypropyl- $\beta$ -cyclodextrin or 1% hydroxypropyl methylcellulose with 0.2% sodium lauryl sulfate)
- Cancer cell line of interest
- Immunocompromised mice (e.g., nude or SCID mice)
- Calipers
- Animal balance
- Sterile syringes and gavage needles

Procedure:

- **Cell Culture and Implantation:** Culture the selected cancer cells to the desired confluence. Subcutaneously inject the cells into the flank of each mouse.

- Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., ~180 mm<sup>3</sup>).[\[1\]](#)[\[2\]](#)
- Randomization: Randomly assign mice into treatment and control groups (n=6-10 per group).
- **Foretinib** Preparation: Prepare the **Foretinib** solution in the chosen vehicle at the desired concentrations (e.g., 15 mg/kg and 50 mg/kg).[\[3\]](#) The vehicle for **foretinib** can be 1% hydroxypropyl methylcellulose and 0.2% SLS (sodium lauryl sulfate) in water.[\[1\]](#)[\[2\]](#)
- Administration: Administer **Foretinib** or vehicle to the respective groups via oral gavage according to the determined schedule (e.g., daily).
- Data Collection: Measure tumor volume and body weight every three days.[\[3\]](#)
- Endpoint: Continue treatment for the specified duration (e.g., 18-21 days).[\[3\]](#)[\[4\]](#) At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, Western blot, or immunohistochemistry).

## Protocol 2: Pharmacokinetic Analysis

This protocol describes the collection of plasma samples for determining the pharmacokinetic profile of **Foretinib**.

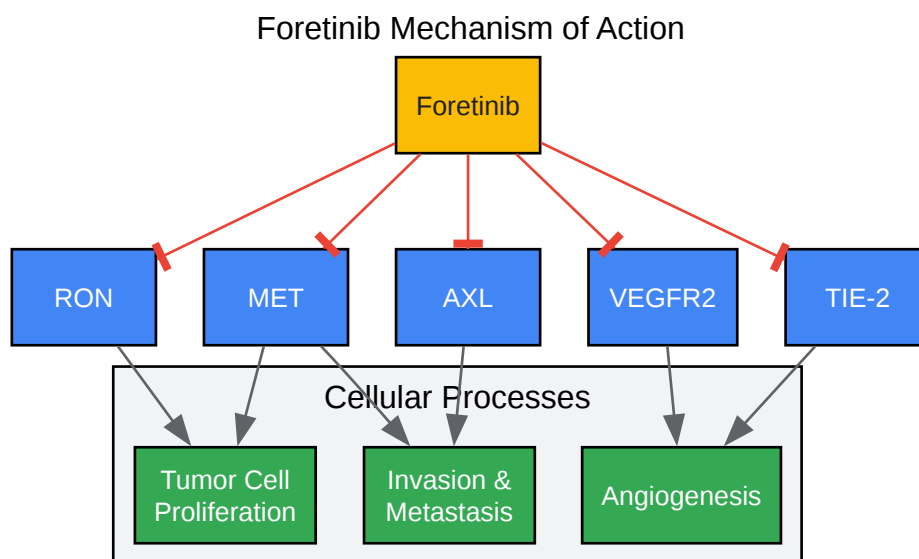
Materials:

- **Foretinib**
- Vehicle solution
- Tumor-bearing mice
- Blood collection tubes (with anticoagulant)
- Centrifuge
- LC-MS/MS equipment

#### Procedure:

- Dosing: Administer a single oral dose of **Foretinib** at various concentrations (e.g., 2, 10, and 50 mg/kg) to different groups of tumor-bearing mice.[3][6]
- Blood Sampling: Collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein) at multiple time points post-administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 24, and 48 hours).[3]
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis: Analyze the plasma concentrations of **Foretinib** using a validated LC-MS/MS method.[3]
- Data Analysis: Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and half-life.

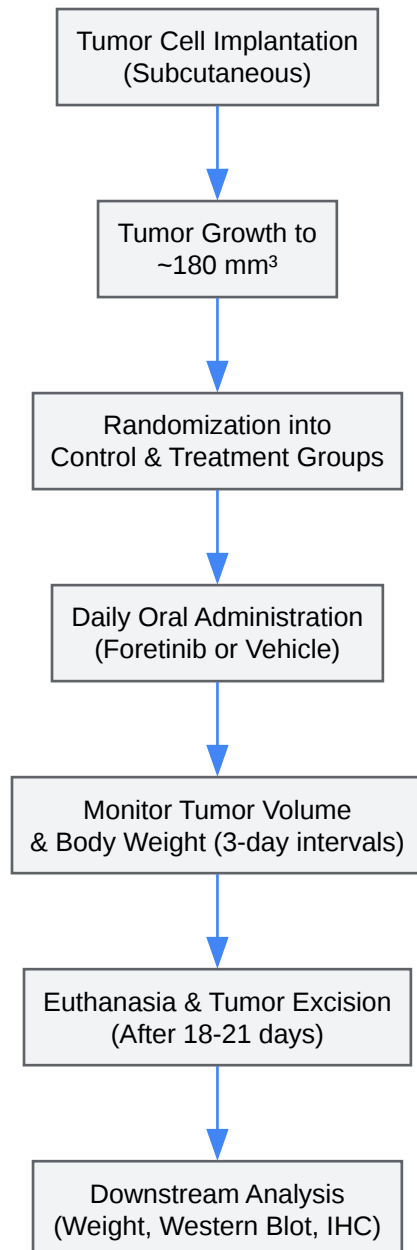
## Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: **Foretinib** inhibits multiple receptor tyrosine kinases.

## In Vivo Xenograft Study Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for a typical in vivo xenograft study.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Foretinib Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Administration of Foretinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612053#recommended-dosage-of-foretinib-for-in-vivo-animal-research]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)